molecular formula C5H5N5OS B018837 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 22288-77-3

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B018837
CAS No.: 22288-77-3
M. Wt: 183.19 g/mol
InChI Key: QWAUZOMMNINGON-UHFFFAOYSA-N
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Description

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Scientific Research Applications

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one has been explored for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-d]pyrimidine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, the compound prevents the relaxation of supercoiled DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of amino groups at positions 2 and 5

Properties

IUPAC Name

2,5-diamino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAUZOMMNINGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176834
Record name 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-77-3
Record name 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why were 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one synthesized and studied in relation to purine nucleoside phosphorylase (PNP)?

A: These compounds were designed as thio isosteres of 8-aminoguanine, a known inhibitor of PNP. [] Researchers aimed to investigate if these structural analogs, which cannot be substrates of PNP, could exhibit inhibitory activity against the enzyme.

Q2: What were the key findings regarding the inhibitory activity of 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and this compound on PNP and their effect on T-cell cytotoxicity?

A: The research demonstrated that both compounds acted as weak inhibitors of PNP. [] Additionally, neither compound displayed cytotoxic effects on MOLT-4 T-cells in culture. [] This suggests that while structurally similar to 8-aminoguanine, these specific thio isosteres may not be potent enough to significantly impact PNP activity or induce T-cell death.

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